5-ethenyl-2-methyl-1H-indole chemical structure and properties
5-ethenyl-2-methyl-1H-indole chemical structure and properties
An In-depth Technical Guide to 5-ethenyl-2-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthetic methodologies for 5-ethenyl-2-methyl-1H-indole, a functionalized indole derivative poised for application in modern drug discovery. While not a widely commercialized compound, its unique combination of a reactive vinyl group and a stable indole core presents a versatile platform for the synthesis of complex molecular architectures. This document offers researchers, scientists, and drug development professionals a detailed exploration of its potential, grounded in the fundamental principles of indole chemistry, and provides detailed protocols and predictive data to facilitate its synthesis and utilization in the laboratory.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in molecules that exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[4][5] Its structure is embedded in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[5] This inherent biological relevance has made the indole scaffold a focal point for medicinal chemists aiming to develop novel therapeutics.[1][3]
The strategic value of a substituted indole lies in the ability to fine-tune its pharmacological profile through functionalization at various positions on the ring. 5-ethenyl-2-methyl-1H-indole is a prime example of a strategically designed building block. It features:
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A 2-methyl group , which enhances metabolic stability and modulates electronic properties.
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An ethenyl (vinyl) group at the 5-position , which serves as a highly versatile chemical handle for a variety of transformations, including cross-coupling, cycloaddition, and polymerization reactions.[6][7]
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An unsubstituted pyrrole nitrogen (N-H) and a reactive C3 position , offering additional sites for derivatization.
This guide will deconstruct the synthesis, reactivity, and spectroscopic signature of this molecule, providing the foundational knowledge required to leverage its potential in complex synthesis and drug discovery programs.
Chemical Structure and Physicochemical Properties
The structure of 5-ethenyl-2-methyl-1H-indole combines the aromatic indole core with key substituents that dictate its reactivity and potential applications.
Caption: Chemical structure of 5-ethenyl-2-methyl-1H-indole.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-ethenyl-2-methyl-1H-indole | - |
| Molecular Formula | C₁₁H₁₁N | - |
| Molecular Weight | 157.21 g/mol | - |
| CAS Number | Not available | - |
| Predicted XLogP3 | 3.0 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Predicted Boiling Point | ~295 °C at 760 mmHg | - |
| Appearance | Predicted to be a solid or oil at room temperature | - |
Synthesis Methodologies
Proposed Synthetic Workflow
The proposed synthesis is a three-step process designed for efficiency and adaptability, starting from a commercially available substituted aniline.
Caption: Proposed synthetic workflow for 5-ethenyl-2-methyl-1H-indole.
Detailed Experimental Protocol: Wittig Olefination
This protocol details the final, crucial step of converting the aldehyde precursor into the target vinyl-indole. The Wittig reaction is a robust and widely used method for alkene synthesis from carbonyls.[8]
Objective: To synthesize 5-ethenyl-2-methyl-1H-indole from 2-methyl-1H-indole-5-carbaldehyde.
Materials:
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Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)
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n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
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2-Methyl-1H-indole-5-carbaldehyde
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to dissolve the salt.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 equivalent) in a separate flask with a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C.
-
Add the solution of the aldehyde dropwise to the ylide suspension.
-
Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product. The less polar product should elute before the highly polar triphenylphosphine oxide.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield 5-ethenyl-2-methyl-1H-indole.
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Causality and Trustworthiness: The use of anhydrous conditions and an inert atmosphere is critical because the phosphonium ylide is a strong base and highly reactive towards water and oxygen. The slow, controlled addition of reagents at low temperatures helps to manage the exothermic nature of the reactions. The purification via column chromatography is a standard and reliable method for separating the nonpolar alkene product from the polar triphenylphosphine oxide byproduct, ensuring a pure final compound.[9]
Alternative Synthetic Routes
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Heck Reaction: For researchers starting with a halogenated indole, the palladium-catalyzed Heck reaction offers a powerful alternative for installing the vinyl group.[10][11] Coupling 5-bromo-2-methyl-1H-indole with ethylene gas or a vinylating agent like vinylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand would yield the target compound.[12] This method is known for its high functional group tolerance.
Chemical Reactivity and Derivatization Potential
5-ethenyl-2-methyl-1H-indole is a trifunctional scaffold, with three distinct sites for chemical modification, making it an exceptionally valuable intermediate for generating molecular diversity.
Caption: Key reactivity sites on the 5-ethenyl-2-methyl-1H-indole scaffold.
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Site A (Indole N-H): The nitrogen proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation or acylation to introduce substituents at the N1 position. This is a common strategy to block this site or introduce groups that modulate solubility or receptor binding.[13]
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Site B (Indole C3): The C3 position is the most electron-rich carbon in the indole ring and is highly susceptible to electrophilic substitution. Reactions such as the Mannich, Vilsmeier-Haack, and Friedel-Crafts acylations proceed preferentially at this site, allowing for the introduction of a wide range of functional groups.[10]
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Site C (Ethenyl Group): The vinyl substituent is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.
-
Cycloaddition Reactions: Vinylindoles can act as the 4π-electron component (diene) in Diels-Alder [4+2] cycloadditions, providing rapid access to complex carbazole frameworks.[7]
-
Asymmetric Hydrovinylation: Nickel-catalyzed asymmetric hydrovinylation can install a chiral center adjacent to the indole ring, a valuable transformation for synthesizing enantiopure compounds.[14]
-
Cross-Coupling: The vinyl group can participate in further Heck or Suzuki cross-coupling reactions, extending the carbon skeleton.
-
The interplay of these three reactive sites allows for a modular and systematic approach to building libraries of complex indole derivatives for high-throughput screening.
Predicted Spectroscopic Profile
Accurate spectroscopic data is essential for confirming the identity and purity of a synthesized compound. As no experimental data for 5-ethenyl-2-methyl-1H-indole is readily available, the following profile is predicted based on established spectroscopic principles and data from analogous structures.[15][16]
Table 2: Predicted Spectroscopic Data for 5-ethenyl-2-methyl-1H-indole
| Spectroscopy | Predicted Features |
| ¹H NMR | δ ~8.0 ppm (br s, 1H): N-H proton. δ ~7.4-7.2 ppm (m, 2H): Aromatic protons at C4 and C6. δ ~6.8-6.6 ppm (dd, 1H): Vinyl proton (α to ring), showing cis and trans coupling. δ ~6.2 ppm (s, 1H): C3-H proton. δ ~5.8 ppm (d, 1H): Terminal vinyl proton (trans to ring). δ ~5.2 ppm (d, 1H): Terminal vinyl proton (cis to ring). δ ~2.4 ppm (s, 3H): C2-Methyl protons. |
| ¹³C NMR | δ ~137 ppm: C2. δ ~136 ppm: Vinyl CH. δ ~135 ppm: C7a (bridgehead). δ ~130 ppm: C5. δ ~128 ppm: C3a (bridgehead). δ ~122 ppm: C6. δ ~120 ppm: C4. δ ~112 ppm: Vinyl CH₂. δ ~110 ppm: C7. δ ~100 ppm: C3. δ ~14 ppm: C2-Methyl. |
| IR Spectroscopy | ~3400 cm⁻¹ (sharp): N-H stretch.[17] ~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretch. ~1625 cm⁻¹: Vinyl C=C stretch. ~1600, 1450 cm⁻¹: Aromatic C=C stretches. ~990, 910 cm⁻¹ (strong): Vinylic C-H out-of-plane bends, characteristic of a monosubstituted alkene. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 157. Key Fragments: m/z = 142 ([M-CH₃]⁺, loss of methyl group), m/z = 130 ([M-C₂H₃]⁺, loss of vinyl group). |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-ethenyl-2-methyl-1H-indole lies in its role as a versatile scaffold for the synthesis of targeted therapeutics.
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Scaffold for Library Synthesis: The orthogonal reactivity of the N-H, C3, and C5-vinyl positions allows for the systematic creation of large libraries of diverse molecules. A drug discovery program could, for example, first diversify the N1 position with various alkyl groups, then functionalize the C3 position via a Mannich reaction, and finally use the vinyl group in a Heck coupling to introduce a range of aryl substituents.
-
Bioisosteric Replacement: In drug design, a vinyl group can serve as a bioisostere for other functional groups.[18] It can mimic the spatial arrangement of a phenyl ring in certain contexts or act as a metabolically stable replacement for more labile groups. Conversely, the vinyl group itself can be replaced by other bioisosteres, such as a cyclopropyl ring or an ethynyl group, to fine-tune a compound's properties like metabolic stability, solubility, or receptor binding affinity.[19][20]
-
Targeted Covalent Inhibitors: The vinyl group, being a Michael acceptor precursor, could potentially be used in the design of targeted covalent inhibitors. After enzymatic or metabolic activation to an electrophilic species, it could form a covalent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site, leading to irreversible inhibition.
Conclusion
5-ethenyl-2-methyl-1H-indole represents a molecule of significant synthetic potential for the fields of medicinal chemistry and materials science. While not a common off-the-shelf reagent, its synthesis is achievable through well-established and reliable organic chemistry reactions, such as the Fischer indole synthesis and the Wittig reaction. Its trifunctional nature provides a rich platform for chemical derivatization, enabling the exploration of vast chemical space in the search for novel bioactive compounds. This guide provides the necessary technical framework—from synthetic protocols to predictive spectroscopic data—to empower researchers to synthesize, characterize, and strategically deploy this valuable indole scaffold in their drug discovery endeavors.
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